molecular formula C6H14ClNOS B7955701 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No.: B7955701
M. Wt: 183.70 g/mol
InChI Key: FHDMHDCRFZREFZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound with the molecular formula C6H14ClNOS and a molecular weight of 183.70 g/mol It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dimethyl and lambda4 substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride include other thiomorpholine derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern and the resulting chemical properties. These unique features make it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-1,4-thiazinane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-6(2)5-9(8)4-3-7-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMHDCRFZREFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)CCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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